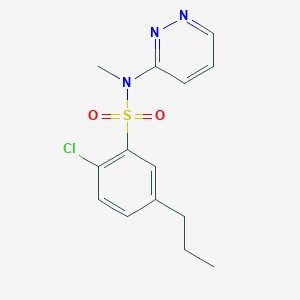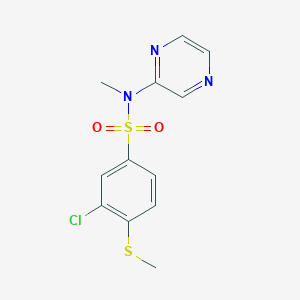
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA synthesis. The compound has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is essential for the growth of microorganisms and cancer cells.
Biochemical and physiological effects:
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. The compound has also been shown to possess antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum activity against microorganisms and cancer cells, its relatively low toxicity, and its potential as a lead compound for the development of new drugs. However, the limitations of using this compound include its poor solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide. These include the development of new synthetic methods for the compound, the optimization of its biological activity, and the development of new derivatives with improved properties. The compound can also be tested for its potential therapeutic applications in vivo, and its pharmacokinetic and pharmacodynamic properties can be studied in detail. Furthermore, the compound can be tested for its potential to overcome drug resistance in cancer cells and microorganisms.
Synthesemethoden
The synthesis of 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide involves the reaction of 2-chloro-4-methylsulfanylpyrazine with N-methylbenzenesulfonamide in the presence of a base. The reaction is carried out at a temperature of 100-110°C for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antitumor activities. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been shown to possess cytotoxic activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-16(12-8-14-5-6-15-12)20(17,18)9-3-4-11(19-2)10(13)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBWDUBKJLYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CC(=C(C=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
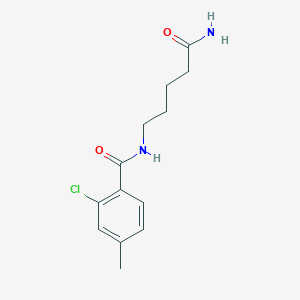
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)

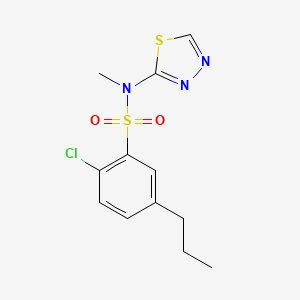
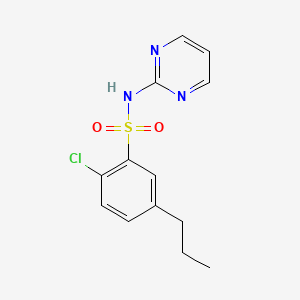
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
